molecular formula C14H9NO3 B8271069 2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one CAS No. 884500-73-6

2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one

Cat. No.: B8271069
CAS No.: 884500-73-6
M. Wt: 239.23 g/mol
InChI Key: NHPGMWSXLJULOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one is a heterocyclic compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol This compound is known for its unique structure, which combines a pyrano ring fused with a pyridine ring, and a hydroxyphenyl group attached to the pyrano ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents . Another method includes the use of coumarin heterocycles, which are synthesized through various procedures . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the chosen synthetic route.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories for scientific purposes. The production process involves standard organic synthesis techniques, including purification steps like column chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs of this compound .

Scientific Research Applications

2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(4-Hydroxyphenyl)-pyrano[3,2-b]pyridin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a pyrano ring fused with a pyridine ring and a hydroxyphenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

884500-73-6

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

2-(4-hydroxyphenyl)pyrano[3,2-b]pyridin-4-one

InChI

InChI=1S/C14H9NO3/c16-10-5-3-9(4-6-10)13-8-11(17)14-12(18-13)2-1-7-15-14/h1-8,16H

InChI Key

NHPGMWSXLJULOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C=C(O2)C3=CC=C(C=C3)O)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 50 mL round-bottom flask fitted with magnetic stirrer were placed 1-(4-methoxyphenyl)-3-(3-methoxypyridin-2-yl) propane-1,3-dione (4.68 g, 16 mmol) and 45% aqueous solution of HBr (25 mL). The reaction mixture was refluxed for 3 h, then cooled down to rt. Solid NaHCO3 was used to adjust pH to 7, followed by EtOAc (30 mL). The organic layer was separated and aqueous layer was extracted with EtOAc (2×30 mL). The combined organic extracts were dried over Na2SO4, concentrated to give the crude product, which was purified by column chromatography using 30% MeOH in EtOAc to give 125 mg of 2-(4-hydroxy-phenyl)-pyrano[3,2-b]pyridin-4-one (3.2%). MS (ES) m/z: 240.09 (M+1), and 149.06.
Quantity
4.68 g
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reactant
Reaction Step One
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aqueous solution
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reactant
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25 mL
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reactant
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Reaction Step Four
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Quantity
30 mL
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